molecular formula C20H25NO4S B2822359 4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine CAS No. 1251706-50-9

4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine

Cat. No.: B2822359
CAS No.: 1251706-50-9
M. Wt: 375.48
InChI Key: RULRDIIIEUJSDK-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine is a complex organic compound that belongs to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing nitrogen. This particular compound is characterized by the presence of a benzyloxy group, a methoxybenzenesulfonyl group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-[(Benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine typically involves multiple steps. One common method includes the reaction of piperidine with benzyloxy methyl chloride under basic conditions to form the benzyloxy methyl piperidine intermediate. This intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine can undergo several types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxy and methoxybenzenesulfonyl groups make it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

1-(2-methoxyphenyl)sulfonyl-4-(phenylmethoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-24-19-9-5-6-10-20(19)26(22,23)21-13-11-18(12-14-21)16-25-15-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULRDIIIEUJSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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